6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(furan-2-yl)-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-17(23)12-7-14(15-4-2-6-24-15)20-16-13(12)9-19-21(16)10-11-3-1-5-18-8-11/h1-9H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYLQFJLYCIKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CC=CO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 920631-57-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.
The molecular formula of the compound is with a molecular weight of 320.30 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.
Case Studies
- Cell Line Testing :
- Mechanism of Action :
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The ability to inhibit inflammatory pathways makes them promising candidates for treating inflammatory diseases.
Research Findings
- Inhibition Studies : Compounds structurally related to this compound have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating a potential for therapeutic use in inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored, revealing their effectiveness against various bacterial strains.
Data Summary
| Activity | Tested Strains | Results |
|---|---|---|
| Antibacterial | E. coli | Significant inhibition observed |
| Antifungal | Candida albicans | Moderate activity noted |
Preparation Methods
Pyridine Ring Formation on a Preexisting Pyrazole
The most common strategy involves reacting 3-aminopyrazole (A ) with a 1,3-CCC-biselectrophile (e.g., α,β-unsaturated ketones or 1,3-dicarbonyl compounds). For example, ethyl acetoacetate (B ) reacts with A under thermal conditions (180°C, solvent-free) to form ethyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (C ), which undergoes dehydration to yield the pyrazolo[3,4-b]pyridine ester (D ).
$$
\text{3-Aminopyrazole (A)} + \text{Ethyl acetoacetate (B)} \xrightarrow{\Delta} \text{Ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (C)} \xrightarrow{\text{POCl}_3} \text{Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (D)}
$$
Key Conditions :
Alternative Route: Pyrazole Ring Formation on a Pyridine
An alternative approach starts with a prefunctionalized pyridine. For instance, 4-chloropyridine-3-carboxylate (E ) reacts with hydrazine to form a pyrazole ring, yielding ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (D ). This method offers regioselectivity but requires precise control of reaction conditions.
Introduction of the Furan-2-yl Group at C6
Palladium-Catalyzed Cross-Coupling
The furan-2-yl moiety is introduced via Suzuki-Miyaura coupling. Ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (F ) reacts with furan-2-ylboronic acid (G ) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C.
$$
\text{6-Bromo intermediate (F)} + \text{Furan-2-ylboronic acid (G)} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Ethyl 6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (H)}
$$
Optimization Data :
| Catalyst Loading | Yield (%) |
|---|---|
| 5 mol% Pd(PPh₃)₄ | 78 |
| 2 mol% Pd(PPh₃)₄ | 65 |
Cyclocondensation with Furan Derivatives
Alternatively, furfural (I ) reacts with a pyrazolo[3,4-b]pyridine intermediate bearing a methyl ketone at C6 under Knorr quinoline synthesis conditions (acetic acid, H₂SO₄). This method avoids transition metals but requires harsh acidic conditions.
N1-Alkylation with Pyridin-3-ylmethyl Group
Mitsunobu Reaction
The pyridin-3-ylmethyl group is introduced via Mitsunobu alkylation. Ethyl 6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (H ) reacts with pyridin-3-ylmethanol (J ) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
$$
\text{(H)} + \text{Pyridin-3-ylmethanol (J)} \xrightarrow{\text{DEAD, PPh}_3} \text{Ethyl 6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (K)}
$$
Yield : 72% after column chromatography (SiO₂, CHCl₃:EtOAc 10:1).
Nucleophilic Substitution
Alternatively, alkylation with pyridin-3-ylmethyl chloride (L ) in the presence of K₂CO₃ in DMF at 60°C provides moderate yields (58%).
Hydrolysis of Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester (K ) using NaOH in ethanol/water (3:1) at reflux.
$$
\text{(K)} \xrightarrow{\text{NaOH, EtOH/H}_2\text{O}} \text{6-(Furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid}
$$
Reaction Monitoring :
Summary of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Competing tautomerism in pyrazolo[3,4-b]pyridines necessitates careful control of reaction pH and temperature.
- Functional Group Compatibility : The furan ring is sensitive to strong acids; thus, Pd-catalyzed coupling is preferred over cyclocondensation.
- Purification : Column chromatography (SiO₂, CHCl₃:EtOAc) is critical for isolating intermediates.
Q & A
Basic: What are the recommended synthetic routes for 6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions. For example, similar compounds are synthesized via:
- Step 1: Condensation of a substituted pyridine with a furan-containing aldehyde under acidic conditions (e.g., acetic acid) to form the pyrazolo core .
- Step 2: Alkylation at the pyridine nitrogen using pyridin-3-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) .
- Step 3: Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) to the carboxylic acid using HCl or NaOH .
Optimization may involve adjusting catalysts (e.g., Pd(PPh₃)₄ for coupling reactions ), solvent polarity, and temperature (e.g., reflux in acetonitrile for 5–17 hours ). Purity is often enhanced via recrystallization from ethanol or acetonitrile .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR:
- Pyrazolo[3,4-b]pyridine core protons appear as doublets in δ 7.5–8.5 ppm .
- Furan protons resonate as a multiplet at δ 6.3–7.2 ppm, while pyridinylmethyl groups show signals near δ 4.5–5.0 ppm .
- IR Spectroscopy:
- Carboxylic acid C=O stretch at ~1700 cm⁻¹ and O–H stretch (broad) at 2500–3000 cm⁻¹ .
- Mass Spectrometry:
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Substituent Variation: Replace the furan-2-yl group with other heterocycles (e.g., thiophene or pyrrole) and modify the pyridinylmethyl group to assess changes in potency .
- Biological Assays: Test derivatives for activity against cancer cell lines (e.g., prostate cancer via MTT assays) or enzymatic targets (e.g., mTOR inhibition ).
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or autophagy-related proteins .
Advanced: What strategies are effective for resolving contradictions in biological data across studies?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent cell lines (e.g., PC-3 for prostate cancer ), incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v).
- Validate Target Engagement: Use orthogonal methods (e.g., Western blotting for mTOR/p70S6K pathway proteins alongside cellular assays).
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility: The carboxylic acid group enhances water solubility at neutral pH. For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to ≤0.1% DMSO .
- Stability: Store lyophilized powder at 2–8°C in airtight containers. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours .
Advanced: How can in vivo efficacy studies be designed to evaluate pharmacokinetics and toxicity?
Methodological Answer:
- Animal Models: Use xenograft mice (e.g., prostate cancer models) with daily oral/intraperitoneal dosing (10–50 mg/kg) .
- Pharmacokinetics: Measure plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Calculate AUC, Cₘₐₓ, and t₁/₂ .
- Toxicity Screening: Assess liver/kidney function (AST, ALT, creatinine) and hematological parameters after 28-day exposure .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to ATP-binding pockets (e.g., mTOR kinase) using GROMACS or AMBER .
- QSAR Modeling: Train models on pyrazolo-pyridine derivatives with known IC₅₀ values to predict activity .
- ADMET Prediction: Use SwissADME or ADMETLab to estimate blood-brain barrier permeability and CYP450 inhibition .
Basic: What are the key considerations for designing a scalable purification protocol?
Methodological Answer:
- Chromatography: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water for carboxylic acid derivatives) to achieve ≥95% purity .
- Quality Control: Validate purity via HPLC (≥98% by area) and elemental analysis (C, H, N within ±0.4% of theoretical) .
Advanced: How can researchers address low yields in the final hydrolysis step of the carboxylic acid group?
Methodological Answer:
- Acid/Base Selection: Use concentrated HCl (36.5% mass) at 93–96°C for 17 hours to hydrolyze esters .
- Microwave Assistance: Accelerate hydrolysis under microwave irradiation (100–150°C, 30–60 minutes) .
- Byproduct Mitigation: Add scavengers (e.g., activated charcoal) to adsorb impurities during crystallization .
Advanced: What case studies demonstrate the compound’s potential in targeting autophagy-related pathways?
Methodological Answer:
- Case Study 1: A pyrazolo-pyridine analog (FMPPP) inhibited prostate cancer proliferation via mTOR/p70S6K suppression and autophagy induction (IC₅₀ = 12.5 μM in PC-3 cells) .
- Case Study 2: Fluorinated derivatives showed enhanced blood-brain barrier penetration in glioblastoma models, correlating with LC3-II accumulation (autophagy marker) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
